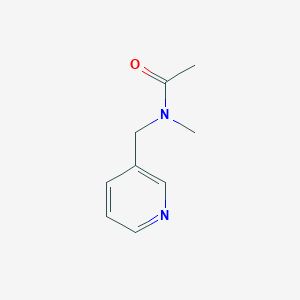

N-甲基-N-(吡啶-3-基甲基)乙酰胺

描述

The compound "N-methyl-N-(pyridin-3-ylmethyl)acetamide" is a chemical structure that is part of a broader class of compounds known as acetamides. Acetamides are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. The specific compound includes a methyl group and a pyridin-3-ylmethyl group attached to the nitrogen atom of the acetamide.

Synthesis Analysis

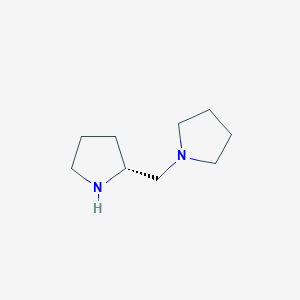

The synthesis of related N-methyl-N-(pyridin-3-ylmethyl)acetamide compounds involves various chemical reactions and starting materials. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent amidification with 4-aminopyridine . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods highlight the versatility and complexity of synthesizing acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex, with various substituents affecting the overall conformation and planarity of the molecule. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide showed that the amide unit is almost planar, with significant dihedral angles between the amide plane and the attached benzene and pyridine rings . This lack of conjugation suggests that the electronic properties of the amide group are relatively independent of the aromatic systems attached to it.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including oxidation. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants resulted in the formation of multiple products, demonstrating the reactivity of these compounds under oxidative conditions . The specific pathways and products of these reactions are determined by the choice of oxidant and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-(pyridin-3-ylmethyl)acetamide derivatives are influenced by their molecular structure. For example, the presence of different substituents can significantly affect the potency of these compounds as antiallergic agents, as seen with N-(pyridin-4-yl)-(indol-3-yl)acetamides, where variations in the indole substituents and alkanoic chain length led to a compound with high potency . Additionally, the crystal structure analysis of related compounds provides insights into their potential intermolecular interactions, such as hydrogen bonding, which can influence their solubility and stability .

科学研究应用

气液色谱

N-甲基-N-(吡啶-3-基甲基)乙酰胺已被用于硅化脂解产物以进行气液色谱。这个过程允许直接将含有样品和硅化剂的吡啶溶液注入色谱柱。这种方法消除了在硅化之前将游离脂肪酸转化为甲酯的需要,因为硅酯在气液色谱中产生尖锐的峰(Tallent & Kleiman, 1968)。

锌配合物的合成

这种化合物已参与合成和表征单核锌配合物。一系列吡啶基甲酰胺配体,包括N-甲基-N-(吡啶-3-基甲基)乙酰胺,被用来创建表现出一系列配位数和几何构型的锌配合物,包括四面体、方锥体和八面体(Chaudhuri et al., 2007)。

亲核芳香取代

这种化合物已被用于通过涉及亲核芳香取代的重排反应合成吡啶-4-基α-取代乙酰胺产物。这种方法以其中等到高收率和实现的形式上的双碳插入而显著(Getlik et al., 2013)。

金属离子配合物的合成

N-甲基-N-(吡啶-3-基甲基)乙酰胺已被用于制备配体2-羟基-N-吡啶-2-基甲基乙酰胺,进而用于合成具有二价和三价金属离子的配合物。这些配合物通过各种光谱方法进行表征,并显示出对细菌的多样生物活性(Karim et al., 2005)。

抗过敏药物的合成

这种化合物已用于合成一系列N-(吡啶-4-基)-(吲哚-3-基)烷基酰胺,用于抗过敏应用。在这个系列中合成的一个特定化合物在各种测试中显示出显著的抗过敏药物活性,在功效上超过传统的抗组胺药(Menciu et al., 1999)。

合成N-取代哌拉西坦盐

N-甲基-N-(吡啶-3-基甲基)乙酰胺被用于合成新的N-取代哌拉西坦盐。这些合成的盐表现出抗静电和生物杀菌性能(Pernak & Drygas, 2000)。

安全和危害

属性

IUPAC Name |

N-methyl-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-8(12)11(2)7-9-4-3-5-10-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUKRYCSGXKFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353228 | |

| Record name | N-methyl-N-(pyridin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(pyridin-3-ylmethyl)acetamide | |

CAS RN |

69966-50-3 | |

| Record name | N-methyl-N-(pyridin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

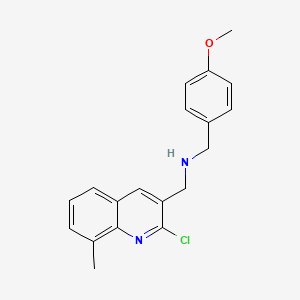

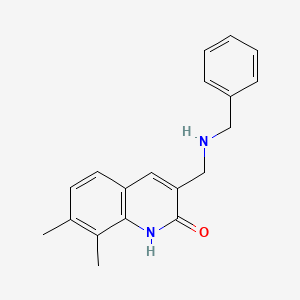

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)